4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-
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Overview
Description
4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and various substituents that contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea or guanidine derivatives with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group at position 2 can be introduced via nucleophilic substitution reactions using amines.
Substitution with 3-Chloro-4-Methylphenyl Group: This step involves the reaction of the intermediate with 3-chloro-4-methylphenylamine under suitable conditions, such as in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its chemical properties.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions occupied by the chloro and nitroso groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitroso group can yield 2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-aminopyrimidinone.
Scientific Research Applications
4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone Derivatives: These compounds share a similar heterocyclic core and have been studied for their biological activities.
Pyrazoline Derivatives: Known for their pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso- is unique due to the specific combination of substituents on the pyrimidinone core, which imparts distinct chemical and biological properties
Properties
CAS No. |
6939-51-1 |
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Molecular Formula |
C11H10ClN5O2 |
Molecular Weight |
279.68 g/mol |
IUPAC Name |
2-amino-4-(3-chloro-4-methylanilino)-5-nitroso-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN5O2/c1-5-2-3-6(4-7(5)12)14-9-8(17-19)10(18)16-11(13)15-9/h2-4H,1H3,(H4,13,14,15,16,18) |
InChI Key |
OUGCXRLOCFGSAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=O)NC(=N2)N)N=O)Cl |
Origin of Product |
United States |
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